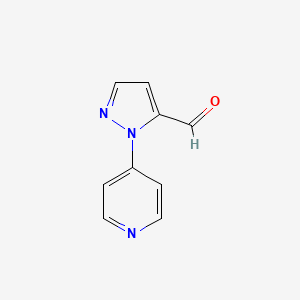

1-(吡啶-4-基)-1H-吡唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde” is a chemical compound that likely contains a pyridine and a pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde” were not found, there are general methods for synthesizing pyridine and pyrazole derivatives . For instance, one method involves the reaction of a pyridine derivative with an appropriate reagent to form a pyrazole derivative . The exact method would depend on the specific structures of the starting materials and the desired product .

Chemical Reactions Analysis

Again, without specific information on “1-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde”, it’s challenging to provide a detailed analysis of its chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, a related compound, 1-(4-Pyridyl)ethylamine, has a density of 1.0±0.1 g/cm3, a boiling point of 221.1±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .

科学研究应用

吡唑衍生物的化学和性质

1-(吡啶-4-基)-1H-吡唑-5-甲醛是吡唑和吡啶衍生物更广泛类别中的一个感兴趣的化合物。研究表明,含有吡唑和吡啶单元的化合物展现出迷人的化学和物理性质,使它们成为化学各个分支中广泛研究的对象。这些化合物以形成复杂结构的多功能性而闻名,例如配位化合物,并且已经被探索其磁性、光谱和电化学性质。对这些化合物的研究有助于确定潜在研究和应用领域,包括尚未发现或充分探索的类似物(Boča, Jameson, & Linert, 2011)。

激酶抑制剂中的应用

吡唑衍生物,特别是那些包含吡啶单元的化合物,在激酶抑制剂的设计中被证明具有高度的多功能性。这些化合物已经被广泛专利用于通过多种结合方式与激酶相互作用,突显了它们在治疗研究中的重要性。这种骨架的灵活性使其能够结合到激酶酶的关键区域,为开发具有显著活性和选择性的抑制剂提供了途径。这种适应性指向了该化合物在设计针对一系列激酶相关疾病的新型治疗剂的潜力(Wenglowsky, 2013)。

自旋交替和磁性性质

该化合物还在合成和研究展示自旋交替(SCO)性质的铁(II)配合物中具有相关性。吡唑-吡啶配体对于开发SCO活性配合物至关重要,其中合成方法和配体结构显著影响这些材料的磁性性质。这一研究领域在分子电子学和信息存储方面具有应用前景,其中SCO现象可以被利用(Olguín & Brooker, 2011)。

催化和有机合成

此外,吡唑和吡啶衍生物,包括1-(吡啶-4-基)-1H-吡唑-5-甲醛,在催化和有机合成中起着关键作用,特别是在开发新型药物方面。它们在通过多组分反应合成复杂分子中的作用展示了它们在高效创建生物活性化合物方面的实用性。这种多功能性凸显了该化合物在推动合成方法学和药物开发方面的重要性(Parmar, Vala, & Patel, 2023)。

作用机制

Target of Action

Related compounds have been found to target proteins such as theserine/threonine-protein kinase B-raf , which plays a crucial role in regulating cell growth.

Biochemical Pathways

Related compounds have been found to inhibit glycolysis , a critical metabolic pathway for energy production in cells.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that further optimization may be needed to improve antimalarial potency, pharmacokinetics, and physicochemical properties .

Result of Action

Related compounds have shown to decrease glucose uptake into endothelial cells and efficiently block pathological angiogenesis .

安全和危害

未来方向

属性

IUPAC Name |

2-pyridin-4-ylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-9-3-6-11-12(9)8-1-4-10-5-2-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRIYUOMEQRVGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C(=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718981 |

Source

|

| Record name | 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269293-85-7 |

Source

|

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)

![Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate](/img/structure/B566972.png)